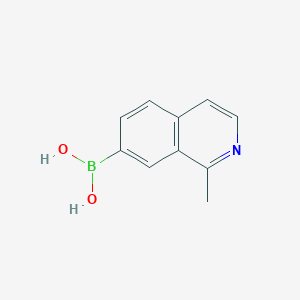![molecular formula C10H14O3 B13701520 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B13701520.png)
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-oxatricyclo[43113,8]undecan-5-one is a complex organic compound known for its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one typically involves the reaction of hydroxyadamantanone with a peroxy aliphatic carboxylic acid. The hydroxyl group in hydroxyadamantanone is bonded to the bridgehead position of the adamantane ring. This reaction yields the desired compound with the hydroxyl group bonded to the bridgehead position of the 4-oxatricyclo[4.3.1.13,8]undecane ring .
Industrial Production Methods
Industrial production methods focus on optimizing yield and efficiency. One method involves reacting hydroxyadamantanone with peracetic acid or equilibrium formic acid. this method has challenges, such as the acetylation of the hydroxyl group and temperature control issues . An improved method involves using specific peracids to achieve higher yields and better control over the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the tricyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include peracids for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as methacrylate esters, which have significant industrial applications .
Aplicaciones Científicas De Investigación
2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one has numerous scientific research applications:
Chemistry: Used as a raw material for functional polymers, such as photosensitive resins.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals, agricultural chemicals, and other specialized materials
Mecanismo De Acción
The mechanism by which 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tricyclic structure play crucial roles in its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxyadamantanone: A precursor in the synthesis of 2-Hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one.
Methacrylate Esters: Derivatives formed from the compound with significant industrial applications.
Uniqueness
This compound is unique due to its tricyclic structure and the presence of a hydroxyl group at a specific position. This uniqueness contributes to its versatile chemical properties and wide range of applications .
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
2-hydroxy-4-oxatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H14O3/c11-9-6-1-5-2-7(4-6)10(12)13-8(9)3-5/h5-9,11H,1-4H2 |
Clave InChI |
DVBXJJBQWMKSMD-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1C(C(C2)OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-methoxy-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13701442.png)
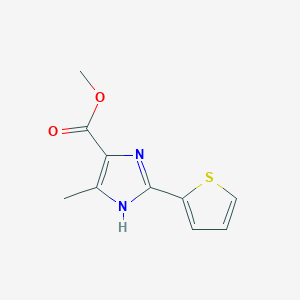
![2-[(Dimethylamino)methyl]-4-(hydroxymethyl)phenyl Dimethylcarbamate](/img/structure/B13701454.png)
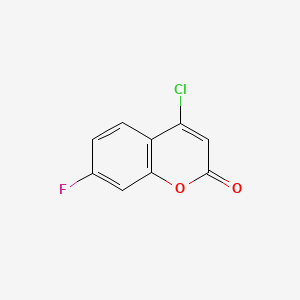
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)
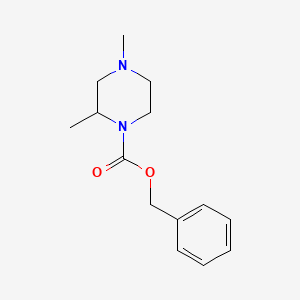
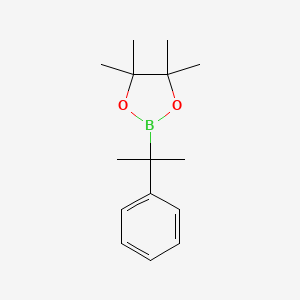
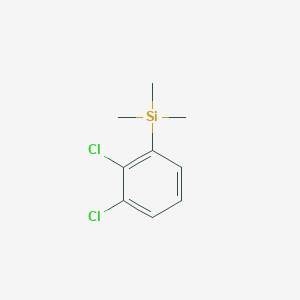
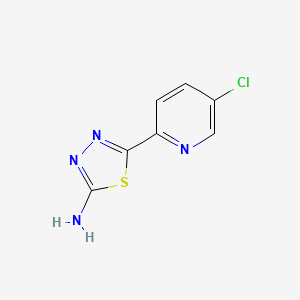
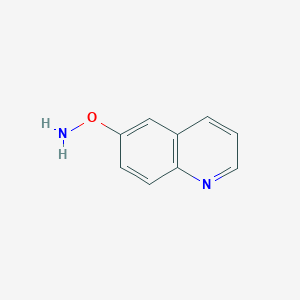
![7-Bromo-1-butyl-3-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13701493.png)
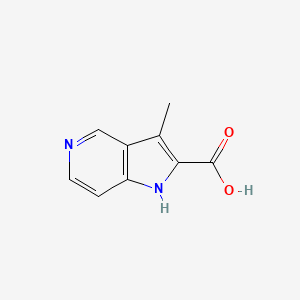
![4-Amino-1,3-dihydrofuro[3,4-c][1,7]naphthyridine-8-carboxylic acid](/img/structure/B13701502.png)
